OGA Inhibition Potency Comparison
In a direct enzymatic assay, JNJ-65355394 inhibits human O-GlcNAcase (hOGA) with an IC50 of 600 nM [1]. This potency is lower compared to the clinical-stage comparators MK-8719 (Ki = 7.9 nM) , Thiamet G (Ki = 20-21 nM) , and ASN90 (IC50 = 10.2 nM) . The reduced OGA potency of JNJ-65355394 is a deliberate feature of its design as a chemical probe, intended to avoid the extreme target saturation that could complicate mechanistic studies.
| Evidence Dimension | O-GlcNAcase (hOGA) Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 600 nM |
| Comparator Or Baseline | MK-8719: Ki = 7.9 nM; Thiamet G: Ki = 20-21 nM; ASN90: IC50 = 10.2 nM |
| Quantified Difference | JNJ-65355394 is ~76-fold less potent than MK-8719, ~29-fold less potent than Thiamet G, and ~59-fold less potent than ASN90 |
| Conditions | In vitro enzymatic assay using human recombinant OGA |
Why This Matters
This distinct potency profile makes JNJ-65355394 the preferred tool for probing OGA biology without complete enzyme inhibition, whereas MK-8719 or ASN90 are more suitable for studies requiring maximal target engagement and therapeutic proof-of-concept.
- [1] BindingDB. (n.d.). BDBM613702 (US11731972, Compound 28) - Inhibition of O-GlcNAcase (Human). View Source
